Cas no 144053-94-1 (2-(fluoromethyl)morpholine hydrochloride)

2-(フルオロメチル)モルホリン塩酸塩は、有機合成化学において重要な中間体として利用される化合物です。フッ素化モルホリン誘導体の一種であり、分子内にフッ素原子と塩酸塩基を有する特徴的な構造を持ちます。この化合物は医薬品や農薬の開発におけるキーインターメディエートとしての応用が期待され、特にフッ素原子の導入による代謝安定性の向上や生物学的活性の調整に優位性を示します。高い純度と安定性を備えており、各種官能基との反応性に優れているため、精密有機合成において有用な試薬として活用可能です。

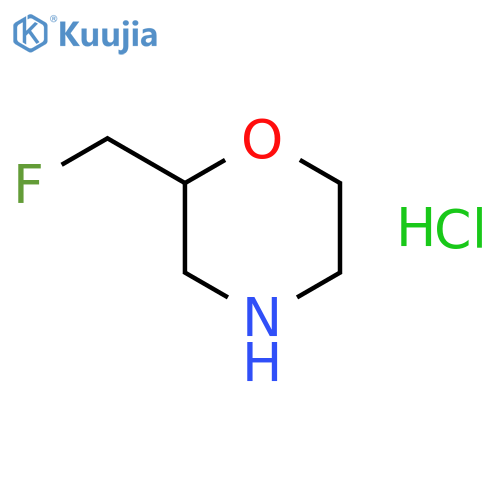

144053-94-1 structure

商品名:2-(fluoromethyl)morpholine hydrochloride

CAS番号:144053-94-1

MF:C5H11ClFNO

メガワット:155.598344087601

MDL:MFCD20664049

CID:3747989

PubChem ID:19777251

2-(fluoromethyl)morpholine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Morpholine, 2-(fluoromethyl)-, hydrochloride

- Morpholine, 2-(fluoromethyl)-, hydrochloride (1:1)

- 2-(fluoromethyl)morpholine hydrochloride

- 2-(fluoromethyl)morpholine;hydrochloride

- HUCUJVCNAGVDMK-UHFFFAOYSA-N

- EN300-252965

- 842-468-6

- 2-Fluoromethylmorpholine hydrochloride

- 2-(fluoromethyl)morpholinehydrochloride

- 144053-94-1

- SCHEMBL3130659

- UFA05394

- Z1262569974

-

- MDL: MFCD20664049

- インチ: InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H

- InChIKey: HUCUJVCNAGVDMK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 155.0513198Da

- どういたいしつりょう: 155.0513198Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 69.4

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

2-(fluoromethyl)morpholine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-252965-0.05g |

2-(fluoromethyl)morpholine hydrochloride |

144053-94-1 | 95% | 0.05g |

$222.0 | 2024-06-19 | |

| Enamine | EN300-252965-1.0g |

2-(fluoromethyl)morpholine hydrochloride |

144053-94-1 | 95% | 1.0g |

$956.0 | 2024-06-19 | |

| Enamine | EN300-252965-5.0g |

2-(fluoromethyl)morpholine hydrochloride |

144053-94-1 | 95% | 5.0g |

$2774.0 | 2024-06-19 | |

| 1PlusChem | 1P01C3AA-250mg |

2-(fluoromethyl)morpholine hydrochloride |

144053-94-1 | 95% | 250mg |

$648.00 | 2024-06-20 | |

| 1PlusChem | 1P01C3AA-500mg |

2-(fluoromethyl)morpholine hydrochloride |

144053-94-1 | 95% | 500mg |

$984.00 | 2024-06-20 | |

| 1PlusChem | 1P01C3AA-5g |

2-(fluoromethyl)morpholine hydrochloride |

144053-94-1 | 95% | 5g |

$3491.00 | 2024-06-20 | |

| A2B Chem LLC | AW42946-500mg |

2-(fluoromethyl)morpholine hydrochloride |

144053-94-1 | 95% | 500mg |

$821.00 | 2024-04-20 | |

| Enamine | EN300-252965-0.25g |

2-(fluoromethyl)morpholine hydrochloride |

144053-94-1 | 95% | 0.25g |

$474.0 | 2024-06-19 | |

| Enamine | EN300-252965-0.1g |

2-(fluoromethyl)morpholine hydrochloride |

144053-94-1 | 95% | 0.1g |

$331.0 | 2024-06-19 | |

| Enamine | EN300-252965-10.0g |

2-(fluoromethyl)morpholine hydrochloride |

144053-94-1 | 95% | 10.0g |

$4114.0 | 2024-06-19 |

2-(fluoromethyl)morpholine hydrochloride 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

144053-94-1 (2-(fluoromethyl)morpholine hydrochloride) 関連製品

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量